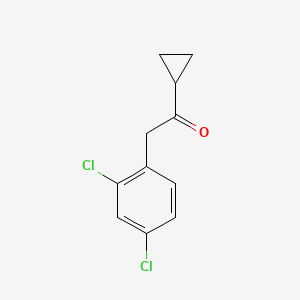

1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-one

Description

Properties

Molecular Formula |

C11H10Cl2O |

|---|---|

Molecular Weight |

229.10 g/mol |

IUPAC Name |

1-cyclopropyl-2-(2,4-dichlorophenyl)ethanone |

InChI |

InChI=1S/C11H10Cl2O/c12-9-4-3-8(10(13)6-9)5-11(14)7-1-2-7/h3-4,6-7H,1-2,5H2 |

InChI Key |

OKLWQMAEVILVCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)CC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on α-Haloketones

A common strategy for synthesizing substituted ethanones with cyclopropyl groups is via nucleophilic substitution on α-haloketones. For example, a halogenated cyclopropyl ethanone intermediate can be reacted with an aromatic nucleophile under mild conditions:

- Starting materials: 2-chloro-1-(1-chlorocyclopropyl)ethanone and 2,4-dichlorophenyl nucleophile (or related heterocycles).

- Reaction conditions: Inert organic solvents, presence of acid-binding agents to capture HCl formed, under nitrogen atmosphere at room temperature or mild heating.

- Process: The nucleophile displaces the halogen on the α-position to form the target ketone.

- Workup: Solvent removal under reduced pressure, extraction, washing, and drying to isolate the product.

This method has been shown to provide high yields and relatively simple purification steps, as indicated in analogous syntheses of cyclopropyl ethanone derivatives with related aromatic substituents.

Multi-Step Synthesis via Nitrile and Ketone Intermediates

Another robust method involves a multistep sequence starting from aromatic acetonitriles and cyclopropyl methyl ketone:

Step A: Reaction of 2,4-dichlorobenzene acetonitrile with cyclopropyl methyl ketone in the presence of a strong base (e.g., sodium hydride, potassium hydride) and a phase transfer catalyst (e.g., tetrabutylammonium salts) in solvents like toluene or xylene at 20–60 °C for 3–6 hours. This forms an intermediate compound (analogous to compound I in related patents).

Step B: Reduction of this intermediate with magnesium powder and catalytic potassium iodide in alcohol solvents at 20–44 °C for 3–6 hours to yield a reduced intermediate (compound II).

Step C: Oxidation of the reduced intermediate with oxygen or air in the presence of alkali (NaOH, KOH, or sodium ethylate) and phase transfer catalysts at 60–120 °C for 3–10 hours to afford the final ketone product.

Purification: Includes pH adjustment, extraction, solvent distillation, and high vacuum distillation to achieve high purity and yield (~75%).

This method is advantageous due to mild reaction conditions, high yields, and scalability.

Comparative Data Table of Preparation Methods

| Aspect | Nucleophilic Substitution Route | Multi-Step Nitrile/Ketone Route |

|---|---|---|

| Starting Materials | α-Haloketone + aromatic nucleophile | Aromatic acetonitrile + cyclopropyl methyl ketone |

| Key Reagents | Acid-binding agents, inert solvents | Strong bases (NaH, KH), phase transfer catalysts, Mg powder, KI |

| Reaction Conditions | Room temperature to mild heating, inert atmosphere | 20–120 °C, multiple steps, oxygen or air oxidation |

| Reaction Time | Several hours | Total 9–22 hours across steps |

| Yield | High (varies by substrate, typically >70%) | High (~75%) |

| Purification | Extraction, washing, drying | pH adjustment, extraction, distillation, vacuum distillation |

| Scalability | Good | Good |

| Advantages | Simplicity, fewer steps | Mild conditions, high purity, versatile |

| Disadvantages | Requires careful control of nucleophile and acid scavenging | Multi-step, requires more reagents and handling |

Research Findings and Notes

- The nucleophilic substitution method is well-suited for derivatives where the aromatic ring is substituted with electron-withdrawing groups like dichloro, facilitating nucleophilic attack.

- The multi-step route involving nitrile intermediates allows for fine-tuning of reaction parameters and is adaptable for various substituted phenyl ethanones.

- Phase transfer catalysis significantly enhances reaction rates and yields in these syntheses.

- The oxidation step in the multi-step method is crucial for converting reduced intermediates to the ketone functionality, with oxygen as a green oxidant.

- Both methods require inert atmosphere conditions to prevent side reactions, especially during sensitive reduction or substitution steps.

- High vacuum distillation is essential for achieving the purity required for pharmaceutical or agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The cyclopropyl group and the dichlorophenyl moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogs

Biological Activity

1-Cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a dichlorophenyl moiety, which significantly influences its chemical reactivity and biological activity. The specific positioning of the chlorine atoms on the phenyl ring plays a crucial role in determining its interactions with biological targets.

The biological activity of 1-cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-one is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exhibit inhibitory or modulatory effects on these targets, impacting biochemical pathways involved in disease processes.

Antimicrobial Activity

Research has indicated that 1-cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-one demonstrates antimicrobial properties. A study evaluated its efficacy against several bacterial strains, revealing significant inhibitory effects. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have assessed the anticancer activity of the compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were measured to evaluate its potency:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MDA-MB-231 (breast cancer) | 8.0 |

| A549 (lung cancer) | 15.0 |

The compound's ability to induce apoptosis in these cell lines suggests a promising avenue for further research in cancer therapeutics.

Case Study 1: Efficacy in Animal Models

A study investigated the efficacy of 1-cyclopropyl-2-(2,4-dichlorophenyl)ethan-1-one in a mouse model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, supporting its potential as an anticancer agent.

Case Study 2: Synergistic Effects

Another research effort explored the synergistic effects of combining this compound with established antibiotics. The combination therapy exhibited enhanced antimicrobial activity against resistant bacterial strains, suggesting that it could be used to combat antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.